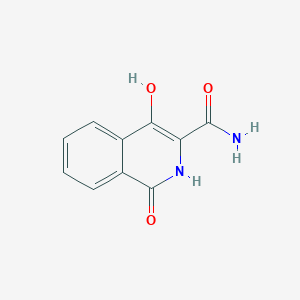
2-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)-N-phenethylacetamide oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)-N-phenethylacetamide oxalate” is a complex organic molecule. It is characterized by the presence of a 4-fluorobenzylpiperazine moiety . This moiety is a key pharmacophoric feature for the inhibition of tyrosinase (TYR) from Agaricus bisporus (AbTYR) . The compound’s molecular formula is C24H29FN2O6 and it has a molecular weight of 460.502.
Synthesis Analysis
The synthesis of this compound involves the use of 4-fluorobenzylpiperazine as a precursor . This precursor is involved in the synthesis of a variety of biologically active molecules including chemokine antagonists, pyrido[1,2-a]benzimidazoles with cytotoxic and antiplasmodial activity, pyrimidine derivatives as cholinesterase and Aβ-aggregation inhibitors, chlorokojic acid derivatives with antibacterial and antiviral activities, EGFR and Aurora A kinase inhibitors, and neurokinin-2 receptor antagonists .Chemical Reactions Analysis
The compound is a competitive inhibitor of tyrosinase, an enzyme involved in melanogenesis . It has been found to be 100-fold more active than the reference compound kojic acid .Physical And Chemical Properties Analysis
The compound is a solid and its color is not specified . Its melting point is between 216 - 219 °C .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Synthesis Techniques : The synthesis of compounds related to "2-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)-N-phenethylacetamide oxalate" involves various organic synthesis techniques. For instance, compounds like 4-fluorobenzyl)piperidine derivatives have been synthesized through processes involving Grignard reactions, catalytic H/D exchange, and decarboxylative condensation methods, showcasing the versatility and adaptability of these compounds in synthetic chemistry (Proszenyák et al., 2005), (Ju et al., 2011).
Crystal and Molecular Structure : The structural determination of related compounds has been a significant focus, with studies exploring their crystal structure and conformational analysis. Such research aids in understanding the molecular geometry, which is critical for the application of these compounds in material science and drug design (Ribet et al., 2005).
Pharmacological Applications
NMDA Receptor Antagonists : Some derivatives have been evaluated as NMDA receptor antagonists, indicating their potential in neuropharmacology. Such compounds could have applications in treating neurological disorders or as tools in neuroscience research (Labas et al., 2009).
Antimicrobial Activities : The synthesis of related compounds has also led to the discovery of antimicrobial activities. These compounds have been tested against various microorganisms, suggesting their potential use in developing new antimicrobial agents (Kumar et al., 2016).
Material Science Applications
Corrosion Inhibition : Research on piperidine derivatives has demonstrated their efficacy as corrosion inhibitors, particularly for the protection of metals like iron. This application is critical in industries where metal corrosion can lead to significant economic losses and safety hazards (Kaya et al., 2016).
Mécanisme D'action
Target of Action
Similar compounds with a 4-fluorobenzylpiperazine moiety have been reported to inhibit tyrosinase (tyr), a type 3 copper-containing enzyme . TYR plays multiple roles in pigmentation, UV radiation and free radicals protection, and undesirable browning of fruits and vegetables .
Mode of Action
Compounds with similar structures have been found to act as competitive inhibitors of their target enzymes . They bind to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s activity .
Biochemical Pathways
It catalyzes a multi-step conversion of mono- or di-phenolic compounds (e.g., L-Tyrosine, L-DOPA) to produce eumelanin and pheomelanin .
Result of Action
Similar compounds have been found to exert antimelanogenic effects on b16f10 cells in the absence of cytotoxicity . This suggests that the compound could potentially reduce melanin production, which could be beneficial in the treatment of hyperpigmentation disorders .
Safety and Hazards
The compound is classified as having acute toxicity when ingested (Category 4, H302) according to the GHS Classification in accordance with 29 CFR 1910 (OSHA HCS) . The safety precautions include avoiding ingestion, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .
Propriétés
IUPAC Name |
2-[4-[(4-fluorophenyl)methoxymethyl]piperidin-1-yl]-N-(2-phenylethyl)acetamide;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29FN2O2.C2H2O4/c24-22-8-6-20(7-9-22)17-28-18-21-11-14-26(15-12-21)16-23(27)25-13-10-19-4-2-1-3-5-19;3-1(4)2(5)6/h1-9,21H,10-18H2,(H,25,27);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYDSBZZDPHTNGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COCC2=CC=C(C=C2)F)CC(=O)NCCC3=CC=CC=C3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31FN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(4,6-Dimethoxypyrimidin-2-yl)morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2778421.png)

![Methyl 2-{[2-(acetylamino)-4-(methylsulfonyl)butanoyl]amino}benzoate](/img/structure/B2778423.png)
![5-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(o-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2778424.png)
![2-[(4-Imino-6,7-dimethoxy-3-phenethyl-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide](/img/structure/B2778425.png)
![4-(1H-benzo[d]imidazol-2-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide](/img/structure/B2778427.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2778429.png)
![(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-hydroxy-7-(piperidin-1-ylmethyl)benzofuran-3(2H)-one](/img/structure/B2778431.png)
![N-(4-methylbenzyl)-3-oxo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2778432.png)

![1-benzyl-7-methyl-2-(3-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2778438.png)


![Ethyl 4-[[2-[(4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2778444.png)